(2-(sec-Butyl)cyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(sec-Butyl)cyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a sec-butyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(sec-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. The hydroboration step introduces the boron atom into the organic molecule, and subsequent oxidation converts the boron-containing intermediate into the boronic acid.
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and can produce large quantities of boronic acids with high purity. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (2-(sec-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted cyclopropyl derivatives
Scientific Research Applications
Chemistry: (2-(sec-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and other specialty chemicals. Their ability to form stable complexes with diols makes them useful in various applications .
Mechanism of Action
The mechanism of action of (2-(sec-Butyl)cyclopropyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction .
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- sec-Butylboronic acid
Comparison: (2-(sec-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and sec-butyl substitution, which can impart different steric and electronic properties compared to simpler boronic acids like phenylboronic acid. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C7H15BO2 |
---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
(2-butan-2-ylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-3-5(2)6-4-7(6)8(9)10/h5-7,9-10H,3-4H2,1-2H3 |
InChI Key |
HASYFSXKWKVJCI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1C(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.